molecular formula C6H10N2 B13028312 3-Ethylazetidine-3-carbonitrile

3-Ethylazetidine-3-carbonitrile

Cat. No.: B13028312
M. Wt: 110.16 g/mol
InChI Key: HDWCIFBLGBRCBZ-UHFFFAOYSA-N
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Description

3-Ethylazetidine-3-carbonitrile is a chemical compound with the molecular formula C6H10N2 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylazetidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylamine with a suitable nitrile compound, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethylazetidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce ethylazetidine amines .

Scientific Research Applications

3-Ethylazetidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethylazetidine-3-carbonitrile include other azetidines and nitrile-containing heterocycles, such as:

Uniqueness

This compound is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to other azetidines. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .

Biological Activity

3-Ethylazetidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound features a four-membered azetidine ring with an ethyl group and a cyano group attached. The synthesis of this compound typically involves nucleophilic substitutions and cyclization reactions. For instance, 3-bromo-3-ethylazetidines have been utilized as substrates for various functionalizations, leading to the formation of derivatives like 3-cyanoazetidines through reactions with potassium cyanide .

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. A study highlighted that certain derivatives of azetidine showed bactericidal effects against Staphylococcus spp., indicating the potential utility of these compounds in treating bacterial infections . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that some derivatives of this compound exhibit varying degrees of cytotoxicity against human cell lines. For example, while some compounds demonstrated low cytotoxic effects, others led to increased cell viability under specific conditions . This variability underscores the importance of structural modifications in influencing biological outcomes.

Case Study: Larvicidal Activity

A notable application of compounds similar to this compound is their potential as larvicides against mosquito vectors like Aedes aegypti. In a related study, compounds derived from azetidines were evaluated for their larvicidal activity, showing promising results with effective LC50 and LC90 values. These findings suggest that azetidine derivatives could serve as a basis for developing new insecticides, particularly in the context of vector control for diseases such as dengue and Zika .

Research Findings Overview

The following table summarizes key findings related to the biological activity and properties of this compound and its derivatives:

Study Biological Activity Key Findings
AntiviralCertain derivatives showed significant inhibition of virus growth with low cytotoxicity.
AntimicrobialDemonstrated bactericidal effects against various bacterial strains.
LarvicidalEffective against Aedes aegypti with promising LC50 values.
CytotoxicityVariable cytotoxic effects observed; some compounds enhanced cell viability.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

3-ethylazetidine-3-carbonitrile

InChI

InChI=1S/C6H10N2/c1-2-6(3-7)4-8-5-6/h8H,2,4-5H2,1H3

InChI Key

HDWCIFBLGBRCBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)C#N

Origin of Product

United States

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